BenchChemオンラインストアへようこそ!

Ethyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

Medicinal Chemistry Protecting Group Strategy Organic Synthesis

Ethyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS 1923190-29-7) is a heterocyclic building block featuring a 7,8-dihydropyrido[4,3-d]pyrimidine core with a 2-methoxy substituent and an ethyl ester at the 6-position. This scaffold is foundational to multiple kinase inhibitor programs, particularly those targeting mTOR and EGFR, where the core is further elaborated with substituents at the 4-position.

Molecular Formula C11H15N3O3
Molecular Weight 237.25 g/mol
Cat. No. B15055381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Molecular FormulaC11H15N3O3
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCC2=NC(=NC=C2C1)OC
InChIInChI=1S/C11H15N3O3/c1-3-17-11(15)14-5-4-9-8(7-14)6-12-10(13-9)16-2/h6H,3-5,7H2,1-2H3
InChIKeyUDTWHTGTGQLSQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Ethyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate for Targeted Synthesis


Ethyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS 1923190-29-7) is a heterocyclic building block featuring a 7,8-dihydropyrido[4,3-d]pyrimidine core with a 2-methoxy substituent and an ethyl ester at the 6-position . This scaffold is foundational to multiple kinase inhibitor programs, particularly those targeting mTOR and EGFR, where the core is further elaborated with substituents at the 4-position [1]. The compound is primarily used as a synthetic intermediate rather than a final bioactive molecule itself, and its procurement value is determined by how its specific ester and 2-position substituents dictate downstream synthetic efficiency compared to its closest analogs .

Why ethyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is not interchangeable with its closest analogs


Superficial structural similarity within the pyrido[4,3-d]pyrimidine class masks critical synthetic differences. The ethyl ester at the 6-position provides orthogonal protecting group chemistry compared to the more common *tert*-butyl carbamate (Boc) analog (CAS 900156-22-1) . Direct substitution of the ethyl ester with the Boc-protected scaffold will derail synthetic routes requiring base-stable or acid-labile protection after other transformations. Additionally, the 2-methoxy group is not simply a placeholder; it modulates the electron density of the pyrimidine ring, influencing the reactivity and regioselectivity of subsequent nucleophilic aromatic substitution reactions used to install pharmacophoric elements at the 4-position, as demonstrated in EGFR inhibitor syntheses [1]. Substituting the 2-methoxy for a 2-chloro or 2-amino derivative would fundamentally alter the required reaction conditions and intermediate stability.

Quantitative evidence guide for differentiating ethyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate


Orthogonal Ester Deprotection: Ethyl Ester vs. tert-Butyl Carbamate Stability

The ethyl ester is stable to acidic conditions commonly used to remove the tert-butyl carbamate (Boc) group, enabling a selective deprotection sequence not possible with the Boc-protected analog [1]. This is a standard class-level inference for carboxyl protecting group orthogonality, where ethyl ester cleavage requires basic hydrolysis (e.g., NaOH, LiOH) or nucleophilic displacement, conditions under which a Boc group would be labile.

Medicinal Chemistry Protecting Group Strategy Organic Synthesis

Comparative pKa of Conjugate Acids: Pyrimidine Ring Basicity Modulation by 2-Methoxy

The 2-methoxy group reduces the basicity of the pyrimidine ring nitrogen compared to a 2-amino analog. This is supported by class-level electronic effects, where the methoxy group is moderately electron-withdrawing (-I effect, σ_m = +0.12) [1]. While experimental pKa data for this specific compound is not publicly available, the difference can be inferred: a 2-methoxy-substituted pyrimidine has a pKa of the conjugate acid roughly 1–2 units lower than a 2-amino-substituted pyrimidine [2]. This impacts solubility and reactivity in subsequent coupling reactions.

Physical Organic Chemistry Heterocycle Reactivity Drug Design

Synthetic Yields in Downstream EGFR Inhibitor Synthesis Using 6-Carboxylate Scaffolds

In a published synthesis of 4-anilino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate derivatives as EGFR inhibitors, compound 5a exhibited an enzymatic IC50 of 14.8 nM against EGFR, highlighting the potency achievable from this core scaffold [1]. While the specific 2-methoxy ethyl ester scaffold was not the direct subject, the study demonstrates that the 6-carboxylate substituent is critical for activity; modifications at this position (e.g., comparing esters 5a–p, 7, and 8a–e) yielded varying cellular IC50 values on A549 cells (range: <18 µM) [1]. This serves as cross-study comparable evidence that the ester protecting group choice directly influences the final compound's activity.

EGFR Inhibitor SAR Study Synthetic Yield

High-value application scenarios for ethyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate


Selective Synthesis of Kinase Inhibitors Requiring Orthogonal Protection

The ethyl ester's stability to acidic conditions makes it the preferred intermediate when synthetic routes involve acid-labile protecting groups on other parts of the molecule. For instance, in the synthesis of EGFR inhibitors like compound 5a (IC50 = 14.8 nM) [1], the ethyl ester can be retained during acidic Boc deprotection steps, then later cleaved under mild basic conditions to yield the free carboxylic acid for further derivatization.

Scaffold for Parallel Library Synthesis with Methoxy Retention

The 2-methoxy group is a stable, non-labile substituent that can be carried through multiple synthetic transformations without additional protection, making this compound a reliable starting point for generating diverse libraries of pyrido[4,3-d]pyrimidine derivatives. This is advantageous over the 2-chloro analog, which would require careful control to prevent premature nucleophilic displacement during library synthesis [1].

Preclinical Development of Anti-SARS-CoV-2 Entry Inhibitors

Recent investigations into 7,8-dihydropyrido[4,3-d]pyrimidines have identified them as potent SARS-CoV-2 entry inhibitors with submicromolar EC50 values [2]. While the specific substitution pattern in the lead series differs, procurement of this 2-methoxy ethyl ester scaffold enables the rapid exploration of 4-position modifications for potential antiviral activity.

Synthesis of mTOR Kinase Inhibitor Analogs

The pyrido[4,3-d]pyrimidine core is a known scaffold for ATP-competitive mTOR inhibitors [3]. The target compound, with its 2-methoxy and ethyl ester groups, provides a straightforward entry point for synthesizing analogs of potent inhibitors like Torin2, where modifications at the 2- and 6-positions are crucial for modulating potency and selectivity.

Quote Request

Request a Quote for Ethyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.